(3-Chlorothiophen-2-yl)methanamine
Overview
Description
(3-Chlorothiophen-2-yl)methanamine is a chemical compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a chlorine atom attached to the thiophene ring and an amine group attached to the methylene carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chlorothiophene with formaldehyde and ammonia under controlled conditions to yield (3-Chlorothiophen-2-yl)methanamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorothiophen-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as PhI(OAc)2 in combination with TEMPO.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like PhI(OAc)2 and TEMPO for oxidation reactions, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. Reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts .
Major Products Formed
Major products formed from the reactions of this compound include aldehydes, ketones, and various substituted thiophene derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(3-Chlorothiophen-2-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chlorothiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring provides a stable framework that can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Chlorothiophen-2-yl)methanamine include:
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-chlorothiophen-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFGSSNIBZCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303267 | |
Record name | 3-Chloro-2-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-25-8 | |
Record name | 3-Chloro-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214759-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401303267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorothiophen-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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